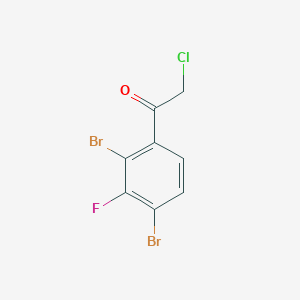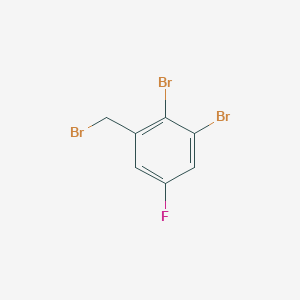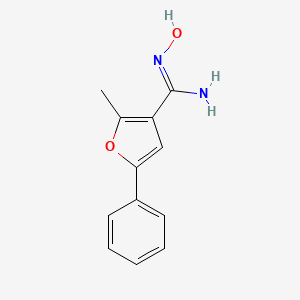
2',4'-Dibromo-3'-fluorophenacyl chloride
Overview
Description
2',4'-Dibromo-3'-fluorophenacyl chloride is a versatile chemical compound with unique properties that make it valuable for various applications, including organic synthesis, pharmaceutical research, and material science. This compound is characterized by the presence of bromine and fluorine atoms on the phenacyl chloride structure, which contributes to its reactivity and utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2',4'-Dibromo-3'-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. The reaction conditions include the use of bromine (Br2) and fluorine (F2) sources under controlled temperatures and reaction times to ensure selective halogenation.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the controlled addition of bromine and fluorine to phenacyl chloride. The process requires precise control of reaction parameters to achieve high yields and purity. The production is carried out in specialized reactors designed to handle hazardous halogen gases safely.
Chemical Reactions Analysis
Types of Reactions: 2',4'-Dibromo-3'-fluorophenacyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as amines or alcohols in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of various substituted phenacyl compounds.
Scientific Research Applications
2',4'-Dibromo-3'-fluorophenacyl chloride is extensively used in scientific research due to its unique chemical properties. Its applications include:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.
Material Science: Utilized in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2',4'-Dibromo-3'-fluorophenacyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as an electrophile, reacting with nucleophiles in biological systems. Its reactivity is influenced by the presence of bromine and fluorine atoms, which enhance its electrophilic character.
Comparison with Similar Compounds
2',4'-Dibromo-3'-fluorophenacyl chloride is compared with other similar compounds, highlighting its uniqueness:
Phenacyl Chloride: Lacks halogen atoms, resulting in different reactivity and applications.
2',4'-Dibromophenacyl Chloride: Similar structure but without fluorine, leading to variations in chemical behavior.
3'-Fluorophenacyl Chloride: Contains only one fluorine atom, affecting its reactivity and utility.
These comparisons demonstrate the distinct advantages and applications of this compound in scientific research and industrial processes.
Properties
IUPAC Name |
2-chloro-1-(2,4-dibromo-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-5-2-1-4(6(13)3-11)7(10)8(5)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRPMOGPSAONBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCl)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride](/img/structure/B1411071.png)
![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1411072.png)




![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone](/img/structure/B1411080.png)

